5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide
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Overview
Description
5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, along with a sulfonamide functional group. This compound is of significant interest in various fields due to its unique chemical properties, which include high stability and reactivity. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making this compound a valuable molecule in pharmaceutical and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyrrole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper or palladium . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly reagents and catalysts is emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The sulfonamide group can form strong hydrogen bonds with the target, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Pyrroles: Compounds like 5-(trifluoromethyl)-2-pyrrolecarboxylic acid share similar structural features but differ in their functional groups.
Sulfonamides: Compounds such as sulfanilamide have similar sulfonamide groups but lack the trifluoromethyl group.
Uniqueness
5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide is unique due to the combination of the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule in various research and industrial applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2S/c6-5(7,8)4-1-3(2-10-4)13(9,11)12/h1-2,10H,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLFLWBALXHXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1S(=O)(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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